molecular formula C16H20ClNO2 B7337687 [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone

Cat. No.: B7337687
M. Wt: 293.79 g/mol
InChI Key: XGCOTHDJXFXYCC-UONOGXRCSA-N
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Description

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone, also known as JNJ-42165279, is a novel compound that has been recently developed for research purposes. It belongs to the class of cyclopropyl ketone derivatives and has shown promising results in various scientific studies.

Mechanism of Action

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone acts as a CB1 receptor antagonist, which means it blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol to the CB1 receptor. This results in the inhibition of CB1 receptor-mediated signaling pathways, which are involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce food intake and body weight in obese rats. It has also been shown to reduce pain in various animal models of chronic pain. This compound has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It has a high affinity and selectivity for the CB1 receptor, which allows for specific targeting of this receptor. It also has a long half-life, which allows for sustained receptor blockade. However, this compound has some limitations, such as its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone. One direction is to investigate its potential use in the treatment of obesity and related metabolic disorders. Another direction is to investigate its potential use in the treatment of chronic pain. Additionally, this compound could be investigated for its potential use in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone involves a multistep process that starts with the reaction between (R)-(+)-glycidyl butyrate and 4-chlorobenzaldehyde to form (R)-(+)-4-chlorophenylglycidyl ether. This intermediate is then reacted with cyclopropane carboxylic acid to form [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]glycidyl ether. The final step involves the reaction of [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]glycidyl ether with 2,2-dimethylmorpholine in the presence of a catalyst to form this compound.

Scientific Research Applications

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as appetite, pain, and mood regulation. This compound has been investigated for its potential use in the treatment of obesity, pain, and addiction.

Properties

IUPAC Name

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-16(2)10-18(7-8-20-16)15(19)14-9-13(14)11-3-5-12(17)6-4-11/h3-6,13-14H,7-10H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCOTHDJXFXYCC-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2CC2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CCO1)C(=O)[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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